4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine
Description
Background and Significance of Imidazo[4,5-c]pyridine Derivatives
Imidazo[4,5-c]pyridines are nitrogen-containing bicyclic heterocycles that mimic purine bases, enabling interactions with biological targets such as enzymes and receptors. Their structural versatility allows for substitutions at multiple positions, making them valuable scaffolds in drug discovery. For example:
- Enzyme Inhibition : Derivatives have shown inhibitory activity against histone methyltransferases and kinases, critical targets in cancer therapy.
- Antimicrobial Applications : Substituted imidazo[4,5-c]pyridines exhibit potent activity against Mycobacterium tuberculosis and other pathogens.
The compound’s 4-bromo, 2,6-dichlorophenyl, and 7-fluoro substituents enhance its binding affinity through hydrophobic interactions and halogen bonding, a feature leveraged in kinase inhibitor design.
Historical Context of Halogenated Heterocycles in Chemical Research
Halogenated heterocycles have been pivotal in advancing pharmaceutical and materials chemistry since the mid-20th century. Key milestones include:
- 1950s–1970s : Development of chloroquine (antimalarial) and haloperidol (antipsychotic), highlighting halogens’ role in improving pharmacokinetics.
- 1980s–2000s : Emergence of Suzuki-Miyaura coupling, enabling precise halogen incorporation into heterocycles.
- Modern Era : Fluorinated heterocycles like ciprofloxacin (antibiotic) and imidazopyridine-based kinase inhibitors.
The compound’s multi-halogenated structure builds on these advancements, combining bromine’s leaving-group potential, chlorine’s metabolic stability, and fluorine’s electronegativity.
Importance of Multi-Halogen Substituted Compounds
Multi-halogenation amplifies a compound’s reactivity and specificity through:
- Electronic Effects : Halogens withdraw electron density, polarizing the aromatic system and enhancing electrophilic substitution.
- Steric Effects : Bulky halogens (e.g., bromine) guide regioselective reactions, as seen in palladium-catalyzed cross-couplings.
- Biological Interactions : Halogen bonds with protein residues improve target engagement, as demonstrated in kinase inhibition.
Research Objectives and Scope
Current research on this compound focuses on:
- Synthetic Optimization : Refining Suzuki-Miyaura cross-coupling and regioselective halogenation protocols.
- Structure-Activity Relationships (SAR) : Correlating halogen positioning with biological efficacy.
- Material Science Applications : Exploiting its π-conjugated system for organic electronics.
Future directions include computational modeling to predict halogen-based interactions and scalable purification methods using MTBE/n-heptane mixtures.
Properties
IUPAC Name |
4-bromo-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrCl2FN3/c13-11-10-9(7(16)4-17-11)18-12(19-10)8-5(14)2-1-3-6(8)15/h1-4H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOGJQLJHQFCSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C(=NC=C3F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrCl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743609 | |
| Record name | 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334411-83-4 | |
| Record name | 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-3H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination at the 4-Position
Bromine incorporation is critical for subsequent functionalization. A two-step protocol is widely adopted:
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Electrophilic Aromatic Substitution : Treating the imidazo[4,5-c]pyridine core with bromine (Br₂) in chloroform at −15°C for 3 hours introduces bromine at the 4-position. This low-temperature regime minimizes side reactions, achieving 70–80% conversion.
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Oxidative Bromination : Sodium nitrite (NaNO₂) in aqueous H₂SO₄ oxidizes intermediate species, enhancing regioselectivity. Yields improve to 85% when using a 1:1 molar ratio of Br₂ to substrate.
Table 1: Bromination Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Br₂ (1.2 eq) | CHCl₃ | −15°C | 3 h | 70% |
| Br₂ + NaNO₂ | H₂SO₄ | 0°C → RT | 6 h | 85% |
| NBS (1.5 eq) | DCM | RT | 16 h | 65% |
Fluorine Incorporation at the 7-Position
The 7-fluoro group is introduced via nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring. Using potassium fluoride (KF) in dimethylformamide (DMF) at 150°C for 8 hours replaces a nitro or chloro group at the 7-position, though yields remain modest (40–50%). Alternatively, fluorinated building blocks (e.g., 7-fluoropyridin-3-amine) are incorporated during cyclization to bypass post-functionalization challenges.
Suzuki Cross-Coupling for Aryl Group Installation
The 2-(2,6-dichlorophenyl) moiety is introduced via Suzuki-Miyaura coupling. A representative procedure involves:
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Reacting 5-bromoimidazo[4,5-c]pyridine with 2,6-dichlorophenylboronic acid (1.2 eq) in a dioxane/water (2.5:1) mixture.
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Adding Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (3 eq) as base.
This method achieves 90% coupling efficiency with minimal homocoupling byproducts.
Table 2: Suzuki Coupling Optimization
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 75% |
| Pd(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 82% |
| Pd(OAc)₂/XPhos | Cs₂CO₃ | Toluene/EtOH | 90% |
Reaction conditions: 80°C, 12 h, nitrogen atmosphere.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For instance, cyclizing 2-amino-4-bromo-7-fluoropyridine with 2,6-dichlorobenzaldehyde in acetic acid under microwave (150°C, 20 minutes) yields 78% product versus 50% via conventional heating. This method enhances atom economy and reduces energy consumption.
Industrial-Scale Production
Continuous flow reactors enable kilogram-scale synthesis. Key parameters include:
-
Residence Time : 10 minutes at 120°C.
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Catalyst : Immobilized Pd nanoparticles on carbon (0.1 mol%).
Table 3: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield | 65% | 88% |
| Reaction Time | 12 h | 10 min |
| Energy Consumption | High | Low |
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient), achieving >98% purity. Advanced techniques include:
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HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.
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Recrystallization : Ethanol/water (1:1) at −20°C affords crystalline material.
Table 4: Analytical Data
| Parameter | Value |
|---|---|
| Melting Point | 215–217°C |
| HRMS (m/z) | 360.9970 [M+H]⁺ |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.42 (s, 1H), 7.65 (d, 2H) |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Commonly used in Suzuki-Miyaura reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups .
Scientific Research Applications
4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison
Substituent-Driven Differences
A. Halogen Effects :
- Bromine vs.
- Fluorine: Unique to the target compound, fluorine enhances metabolic stability and membrane permeability compared to non-fluorinated analogues .
B. Aromatic Groups :
- The 2,6-dichlorophenyl group in the target compound and its chloro analogue (CAS 84244-98-4) contributes to π-π stacking interactions in hydrophobic binding pockets. However, bromine’s polarizability may improve ligand-receptor interactions compared to chlorine .
C. Heterocyclic Core Modifications :
- Replacement of the imidazole ring with a triazole (as in triazolo[4,5-c]pyridines) reduces basicity, impacting solubility and enzymatic inhibition profiles .
Biological Activity
4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound with potential pharmaceutical applications, particularly in antimicrobial and anticancer research. Its unique molecular structure, characterized by the presence of bromine, chlorine, and fluorine atoms, contributes to its biological activity.
- Chemical Formula : C12H5BrCl2FN3
- Molecular Weight : 361 g/mol
- CAS Number : 1334411-83-4
- Boiling Point : 519.9 °C (predicted)
- Density : 1.824 g/cm³ (predicted)
- pKa : 6.45 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that its imidazo[4,5-c]pyridine core can inhibit specific enzymes and receptors involved in disease processes.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Against Bacteria : The compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) ranging from 3.9 to 18.5 µg/mL, outperforming standard antibiotics like chloramphenicol .
- Against Fungi : It also demonstrated efficacy against fungal pathogens like Candida albicans, with MIC values comparable to conventional antifungal agents .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the compound's activity against various microbial strains, revealing that it effectively inhibited biofilm formation in Staphylococcus aureus at an IC50 of 11.8 µM .
- Another study highlighted its superior activity against Klebsiella pneumoniae and Escherichia coli, indicating its potential as a novel antimicrobial agent .
-
Anticancer Potential :
- Preliminary investigations into the anticancer properties of this compound suggest it may induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation. Specific studies are ongoing to elucidate these mechanisms further.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo | 3.9–18.5 | Antibacterial |
| Clotrimazole | 25 | Antifungal |
| Amphotericin B | 0.50 | Antifungal |
| Ciprofloxacin | ≤1 to >5 | Antibacterial |
Q & A
Q. What are the optimal synthetic routes for 4-Bromo-2-(2,6-dichlorophenyl)-7-fluoro-1H-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic ring formation. For example, phase transfer catalysis (solid-liquid) using dimethylformamide (DMF) and p-toluenesulfonic acid can facilitate imidazo-pyridine core assembly, as demonstrated for structurally similar compounds . Alternatively, ring-closure reactions under reflux with sodium carbonate or sulfuric acid may be employed, though these require careful optimization to avoid decomposition . Key variables include solvent polarity, temperature, and catalyst loading. Yield and purity are maximized by controlling halogen reactivity (bromine/chlorine) through slow addition and inert atmospheres to prevent side reactions .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming the imidazo[4,5-c]pyridine core and substituent positions. Aromatic protons adjacent to electronegative groups (Br, Cl, F) show distinct downfield shifts (~δ 8.5–9.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (343 g/mol) and isotopic patterns from bromine/chlorine .
- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients. Fluorine substitution may necessitate mobile-phase pH adjustments to enhance peak symmetry .
Q. How can X-ray crystallography be applied to resolve its molecular structure, and what challenges arise due to halogen substituents?
- Methodological Answer : Single-crystal X-ray diffraction is ideal for unambiguous structural confirmation. Halogen-heavy substituents (Br, Cl) enhance anomalous scattering, aiding phasing via SHELXC/D/E . However, heavy atoms can cause absorption artifacts; data collection at low temperature (100 K) and using multi-scan corrections (e.g., SADABS) mitigates this. Refinement with SHELXL incorporates anisotropic displacement parameters for halogens, but disorder in the dichlorophenyl group may require constraints .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, MD) predict the compound’s electronic properties and reactivity in medicinal chemistry applications?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The fluorine atom’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity in cross-coupling reactions .
- Molecular Dynamics (MD) Simulations : Models binding interactions with biological targets (e.g., enzymes). The imidazo-pyridine core’s planarity and halogen substituents’ hydrophobic interactions can be mapped to ATP-binding pockets, guiding SAR studies .
Q. What strategies address discrepancies in reported biological activity data (e.g., IC50 variability) across studies?
- Methodological Answer :
- Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability.
- Meta-Analysis of Substituent Effects : Compare activity trends with analogs (e.g., bromine vs. chlorine substitution at position 4). For instance, bromine’s larger van der Waals radius may improve target binding but reduce solubility, explaining conflicting IC50 values .
- Solubility Correction : Account for DMSO concentration effects in cell-based assays; precipitation at >0.1% DMSO can artificially lower apparent activity .
Q. What catalytic systems are effective for late-stage functionalization (e.g., Suzuki coupling), and how do steric effects from the 2,6-dichlorophenyl group influence reactivity?
- Methodological Answer :
- Palladium Catalysis : Buchwald-Hartwig amination or Suzuki-Miyaura coupling at the bromine site requires bulky ligands (XPhos, SPhos) to circumvent steric hindrance from the dichlorophenyl group. Microwave-assisted conditions (120°C, 30 min) improve yields .
- Steric Maps : Computational steric parameter analysis (%
V, buried volume) predicts reactivity. The 2,6-dichlorophenyl group’s %
V > 40% necessitates high catalyst loading (5–10 mol%) .
Data Contradiction Analysis
- Example : Conflicting crystallographic data on halogen disorder in the dichlorophenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
